molecular formula C11H13Cl2NO B1295387 3',4'-Dichloropivalanilide CAS No. 7160-22-7

3',4'-Dichloropivalanilide

Cat. No.: B1295387
CAS No.: 7160-22-7
M. Wt: 246.13 g/mol
InChI Key: WMFDYXPRRHDSQS-UHFFFAOYSA-N
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Description

3,4'-Dichloropivalanilide, also known as pivaloyl chloride, is an organic compound that has been used in a variety of scientific applications. It is a colorless, crystalline solid with a molecular weight of 202.9 g/mol and a melting point of 68°C. Pivaloyl chloride has a broad range of applications in organic synthesis, analytical chemistry, and biochemistry. It is commonly used as a reagent in the synthesis of organic compounds, as a catalyst for the hydrolysis of esters and amides, and as a reactant in the production of dyes, pharmaceuticals, and other compounds.

Scientific Research Applications

Analysis of Global Trends and Studies on Herbicide Toxicity

  • Research Focus : The paper by Zuanazzi, Ghisi, and Oliveira (2020) explores the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid, a herbicide related to 3',4'-Dichloropivalanilide. This review provides insights into the characteristics of herbicide toxicity and mutagenicity, highlighting the rapid development in this field and the need for future research focusing on molecular biology and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

Cytogenetic Effects of Herbicide Degradation Products

  • Herbicide Degradation : Prasad and Pramer (1969) investigated the influence of 3',4'-Dichloropropionanilide (a herbicide used in rice fields) and its degradation products on nuclear division in root cells, providing insights into the environmental and biological impacts of these substances (Prasad & Pramer, 1969).

Degradation of Chlorophenols in the Environment

  • Cometabolic Degradation : Kim and Hao (1999) focused on the degradation of chlorophenols, closely related to this compound, by Acinetobacter species. This study helps in understanding the environmental fate of such compounds (Kim & Hao, 1999).

Enzyme Detoxication in Herbicide Selectivity

  • Herbicide Resistance : Still and Kuzirian (1967) discussed the enzyme detoxification of 3',4'-Dichloropropionanilide in rice and barnyard grass, a factor in herbicide selectivity. This research is vital for understanding how different plants respond to herbicide exposure (Still & Kuzirian, 1967).

Environmental and Health Impacts

  • Microbial Ecology and Kinetics : Carvalho et al. (2010) examined the microbial ecology and kinetics of propanil-degrading enrichments, which are vital for understanding the biodegradation and removal of compounds like this compound from the environment (Carvalho et al., 2010).

Safety and Hazards

3’,4’-Dichloropivalanilide is intended for research and development use only. It is not advised for medicinal, household, or other uses .

Biochemical Analysis

Biochemical Properties

3’,4’-Dichloropivalanilide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes that are involved in oxidative metabolism. For instance, it is metabolized to 3,4-dichloroaniline through an oxidative pathway . This interaction suggests that 3’,4’-Dichloropivalanilide can influence enzymatic activities and metabolic processes within cells.

Cellular Effects

The effects of 3’,4’-Dichloropivalanilide on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes and T cells, 3’,4’-Dichloropivalanilide localizes primarily in the cytosol, indicating its ability to cross the plasma membrane and interact with intracellular components . This localization can lead to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, 3’,4’-Dichloropivalanilide exerts its effects through specific binding interactions with biomolecules. It undergoes oxidative metabolism to form intermediates such as 3’,4’-dichlorolactanilide, which is further hydrolyzed to 3,4-dichloroaniline . This process involves enzyme inhibition and activation, leading to changes in gene expression and cellular activities. The selective action of 3’,4’-Dichloropivalanilide is attributed to its differential metabolism in various cell types.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,4’-Dichloropivalanilide change over time. Studies have shown that its stability and degradation can influence long-term cellular functions. For instance, the compound’s oxidative metabolism is rapid in certain cell types, leading to transient intermediate formation . This temporal aspect is crucial for understanding the compound’s long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of 3’,4’-Dichloropivalanilide vary with different dosages in animal models. Higher doses have been associated with toxic or adverse effects, while lower doses may not elicit significant responses. It is essential to determine the threshold effects and safe dosage ranges to avoid toxicity. Studies have shown that the compound’s impact on cellular functions can be dose-dependent, with higher doses leading to more pronounced effects .

Metabolic Pathways

3’,4’-Dichloropivalanilide is involved in specific metabolic pathways, including oxidative metabolism. It interacts with enzymes such as those responsible for its conversion to 3,4-dichloroaniline . These interactions can affect metabolic flux and metabolite levels within cells, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3’,4’-Dichloropivalanilide within cells and tissues involve specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes and localize in the cytosol . This distribution is crucial for its interaction with intracellular targets and subsequent biochemical effects.

Subcellular Localization

3’,4’-Dichloropivalanilide primarily localizes in the cytosol of cells, such as hepatocytes and T cells . This subcellular localization is significant for its activity and function, as it can interact with various intracellular components. The compound’s ability to cross the plasma membrane and accumulate in the cytosol highlights its potential for modulating intracellular processes.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-11(2,3)10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFDYXPRRHDSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221836
Record name 3',4'-Dichloropivalanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7160-22-7
Record name N-(3,4-Dichlorophenyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7160-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Dichloropivalanilide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-Dichloropivalanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-DICHLORO-2,2-DIMETHYLPROPIONANILIDE
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Synthesis routes and methods I

Procedure details

3,4-dichloroaniline (150 g) in TBME (1L) was cooled to 10-15° C. 30% aq NaOH (141 g, 1.14 equiv) was added, and the solution stirred vigorously via overhead mechanical stirrer. Trimethylacetyl chloride (“PivCl”, 126 mL) was added at such a rate as to keep the internal temperature below 30° C. During this addition, the solution mixture becomes thick with white solid product. When the addition was complete (10-15 min), the mixture was heated to 30-35° C. for 1 hr, and then allowed to cool. The reaction mixture was held at −5° C. (overnight), and then filtered, rinsing first with 90:10 water/MeOH (600 mL) and then water (900 mL). Drying under vacuum yielded 195 g (86%) product, as off-white crystals. LCMS m/z 246(M−H)+.
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86%

Synthesis routes and methods II

Procedure details

3,4-dichloroaniline (150 g) was dissolved in 1.0 L TBME and the solution was cooled to 10° C. Sodium hydroxide (140.7 g of a 30% aqueous solution) was added under mechanical stirring. Pivaloyl chloride (125.9 mL) was added dropwise while keeping the internal temperature under 35° C. After the addition, the temperature of the reaction was maintained at 30-35° C. for a further 30 min. The reaction mixture was then allowed to cool to room temperature and subsequently kept at 0-5° C. for 1 h. The resulting precipitate was filtered of and washed with 600 mL water/MeOH (90/10) and then with 900 mL water. The resulting solid was the dried in a vacuum oven at 55° C. for 4 days. Yield: 162 g. 1H-NMR (DMSO-d6) δ 9.46 (s, 1H), 8.04 (d, J=2.4 Hz, 1H), 7.65 (dd, J=9.0. 2.4 Hz, 1H), 7.54 (d, J=9.0 Hz, 1H), 1.22 (9H, s).
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150 g
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Synthesis routes and methods III

Procedure details

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Q & A

Q1: Why is the synthesis of (13C6)N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide significant?

A1: The synthesis of (13C6)N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide, which is 3',4'-Dichloropivalanilide with a specific isotopic labeling, is significant for several potential reasons. While the abstract does not specify the intended use, incorporating stable isotopes like Carbon-13 into organic molecules is a common practice in:

  • Mechanistic Studies: The presence of the Carbon-13 isotopes allows researchers to track the molecule's fate in chemical reactions or metabolic pathways using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. []
  • Analytical Standards: Isotopically labeled compounds serve as valuable internal standards in analytical chemistry for precise quantification of the non-labeled compound in complex matrices. []

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